4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
CAS No.:
Cat. No.: VC17843169
Molecular Formula: C9H8ClN3S
Molecular Weight: 225.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClN3S |
|---|---|
| Molecular Weight | 225.70 g/mol |
| IUPAC Name | 4-chloro-N-(thiadiazol-4-ylmethyl)aniline |
| Standard InChI | InChI=1S/C9H8ClN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |
| Standard InChI Key | ORSNIHGCTHZJFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NCC2=CSN=N2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structure combines a para-chlorinated aniline group with a 1,2,3-thiadiazole ring connected via a methylene bridge. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1713602-50-6 | |
| Molecular Formula | C₉H₇Cl₂N₃S | |
| Molecular Weight | 260.14 g/mol | |
| IUPAC Name | 4-Chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline |
Spectroscopic Data
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¹H NMR (CDCl₃): Signals at δ 7.35–7.45 (aromatic protons), δ 4.55 (CH₂ bridge), and δ 8.65 (thiadiazole proton) .
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¹³C NMR: Peaks corresponding to aromatic carbons (125–135 ppm), thiadiazole carbons (140–160 ppm), and CH₂ groups (45–50 ppm) .
Synthesis and Reaction Pathways
Industrial-Scale Production
Optimized methods use continuous flow reactors to enhance efficiency, with automated systems controlling temperature (80–100°C) and pressure (1–2 atm).
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 145–148°C | Differential Scanning Calorimetry |
| Solubility | Soluble in DMSO, chloroform; insoluble in water | HPLC |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | Computational modeling |
Biological Activities and Mechanisms
Antimicrobial Activity
Studies on analogous thiadiazole derivatives reveal:
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 45.8 | |
| Candida albicans | 62.4 |
The thiadiazole ring disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins .
Industrial and Research Applications
Medicinal Chemistry
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Drug Development: Serves as a precursor for MAO-A inhibitors (e.g., derivative 6b in with IC₅₀ = 0.89 μM).
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Antioxidant Properties: Scavenges free radicals at EC₅₀ = 45 μM in DPPH assays .
Agrochemical Uses
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Herbicidal Activity: Inhibits acetolactate synthase (ALS) at 85% efficacy in Arabidopsis thaliana.
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Fungicidal Formulations: Used in seed coatings to prevent Fusarium infections.
Materials Science
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Polymer Additives: Enhances thermal stability of polyurethanes (decomposition temperature ↑ by 40°C).
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Coordination Chemistry: Forms complexes with Cu(II) and Fe(III) for catalytic applications .
Comparison with Structural Analogues
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